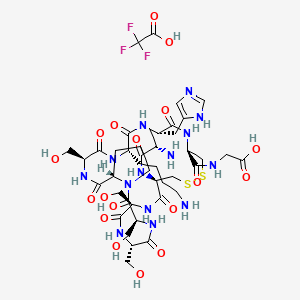
Transdermal Peptide Disulfide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound predominantly interacts with the C-terminus of ATP1B1 and is capable of enhancing the transdermal delivery of various macromolecules . The peptide sequence is Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly, and it has been a significant innovation in the field of transdermal drug delivery .
準備方法
Synthetic Routes and Reaction Conditions: TD 1 (peptide) (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the synthesis of TD 1 (peptide) (TFA) follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions: TD 1 (peptide) (TFA) undergoes various chemical reactions, including:
Oxidation: The disulfide bond formation between cysteine residues.
Reduction: Cleavage of disulfide bonds using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid substitutions during peptide synthesis to modify the peptide sequence
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions
Major Products:
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
科学的研究の応用
TD 1 (peptide) (TFA) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Facilitates the transdermal delivery of macromolecules, including proteins and nucleic acids.
Medicine: Enhances the delivery of therapeutic agents through the skin, potentially improving the efficacy of topical treatments.
Industry: Applied in the development of transdermal drug delivery systems for various pharmaceuticals .
作用機序
TD 1 (peptide) (TFA) exerts its effects by binding to the sodium-potassium adenosine triphosphatase beta-subunit (ATP1B1). This interaction enhances the transdermal delivery of macromolecules by creating transient openings in the skin barrier. The peptide’s affinity for ATP1B1 leads to increased expression of the protein, which helps maintain cellular function and structure. Over time, internalization of the peptide through endocytosis results in a decline in ATP1B1 levels, affecting the epidermal layer’s architecture .
Similar Compounds:
Transdermal Peptide Disulfide: Another peptide that enhances transdermal delivery.
Other Peptide Enhancers: Peptides like cell-penetrating peptides (CPPs) that facilitate the delivery of macromolecules across biological membranes
Uniqueness: TD 1 (peptide) (TFA) is unique due to its specific binding to ATP1B1 and its ability to enhance the transdermal delivery of macromolecules. Unlike other peptides, TD 1 (peptide) (TFA) has been shown to create transient openings in the skin barrier, making it particularly effective for transdermal drug delivery .
特性
分子式 |
C42H65F3N14O18S2 |
|---|---|
分子量 |
1175.2 g/mol |
IUPAC名 |
2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H64N14O16S2.C2HF3O2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68;3-2(4,5)1(6)7/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60);(H,6,7)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-;/m0./s1 |
InChIキー |
OMSNUEWZHMHCHK-LWKPFZSSSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



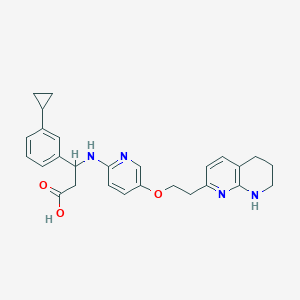
![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)
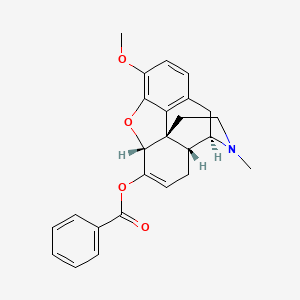
![[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid](/img/structure/B10817642.png)
![[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid](/img/structure/B10817655.png)
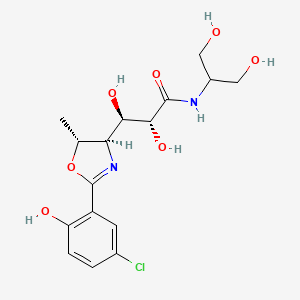
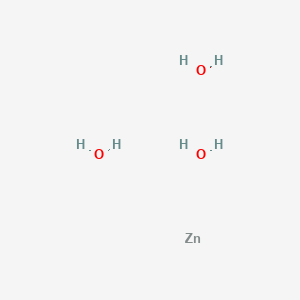
![Ethyl (4R)-4-{[(2R,5S)-2-(4-fluorobenzyl)-6-methyl-5-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4-oxoheptanoyl]amino}-5-[(3S)-2-oxo-3-pyrrolidinyl]pentanoate](/img/structure/B10817673.png)
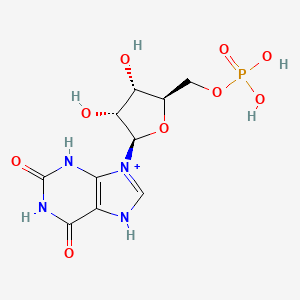

![11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one](/img/structure/B10817683.png)
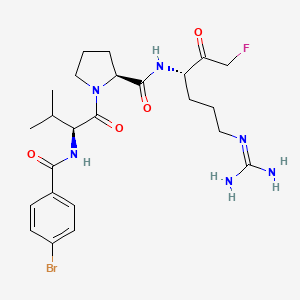
![3-[2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)-2,3-dihydroxypropanamide](/img/structure/B10817701.png)